Cyclopropyl(pyrimidin-5-yl)methanol
Description
Properties
CAS No. |
117975-22-1 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
cyclopropyl(pyrimidin-5-yl)methanol |
InChI |
InChI=1S/C8H10N2O/c11-8(6-1-2-6)7-3-9-5-10-4-7/h3-6,8,11H,1-2H2 |
InChI Key |
MSPRNXDRUFWZPM-UHFFFAOYSA-N |
SMILES |
C1CC1C(C2=CN=CN=C2)O |
Canonical SMILES |
C1CC1C(C2=CN=CN=C2)O |
Synonyms |
5-Pyrimidinemethanol, alpha-cyclopropyl- (9CI) |
Origin of Product |
United States |
Q & A
Q. What are the established synthetic routes for Cyclopropyl(pyrimidin-5-yl)methanol, and how are yields optimized?
this compound can be synthesized via cross-coupling reactions, as demonstrated in the synthesis of [(1R,2S)-2-(Pyrimidin-5-yl)cyclopropyl]methanol (25e) using 5-bromopyrimidine under palladium catalysis (General Procedure C). Key steps include cyclopropane ring formation via Suzuki-Miyaura coupling, followed by hydroxylation. Yields (~74%) can be improved by optimizing reaction temperature, catalyst loading (e.g., Pd(PPh₃)₄), and stoichiometry of boronic acid derivatives .
Q. How is the stereochemistry of this compound confirmed experimentally?
Stereochemical assignment relies on -NMR coupling constants (e.g., for cyclopropane protons) and NOE experiments. For example, in [(1R,2S)-2-(Pyrimidin-5-yl)cyclopropyl]methanol, distinct chemical shifts at δ 1.2–1.5 ppm (cyclopropyl CH₂) and δ 3.7–4.1 ppm (methanol CH₂) confirm spatial orientation. High-resolution mass spectrometry (HRMS) further validates molecular composition .
Q. What are the key physicochemical properties of this compound?
The compound (C₈H₁₀N₂O) has a molecular weight of 150.18 g/mol. Its logP (~1.2) and solubility profile (moderate in polar solvents like methanol) are predicted via computational tools (e.g., PubChem descriptors). The pyrimidine ring contributes to π-π stacking, while the cyclopropyl group introduces steric constraints affecting crystallization .
Advanced Research Questions
Q. How does the cyclopropyl group influence electrochemical stability in methanol-based reactions?
Cyclopropane rings exhibit unique oxidation behavior. Controlled potential electrolysis (1.70 V vs. SCE) in methanol shows that cyclopropyl groups oxidize preferentially over solvent or electrolyte, as evidenced by current density (0.08 A/cm²) and yield (96.8%). Polarization studies using carbon electrodes reveal cyclopropane’s lower oxidation potential compared to aryl groups, critical for designing redox-stable derivatives .
Q. What strategies resolve contradictions in NMR data for cyclopropyl-containing analogs?
Discrepancies in -NMR shifts (e.g., cyclopropyl carbons at δ 10–15 ppm vs. δ 18–22 ppm) may arise from solvent effects or diastereomerism. Use deuterated solvents (CDCl₃ vs. DMSO-d₆) and variable-temperature NMR to distinguish dynamic effects. Cross-validation with X-ray crystallography (e.g., for [(1R,2S)-2-Phenylcyclopropyl]methanol derivatives) provides definitive structural confirmation .
Q. What structure-activity relationships (SAR) are observed in pyrimidine-methanol derivatives?
Substitution at pyrimidine C-4/C-6 positions (e.g., methylthio or chloro groups) enhances antimicrobial activity. For instance, [4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol shows improved bioactivity due to electrophilic chlorine atoms. Cyclopropyl groups at C-5 (vs. cyclohexyl) reduce steric hindrance, improving binding to bacterial enoyl-ACP reductase .
Q. How are mechanistic insights into cyclopropane ring-opening reactions applied to functionalization?
Acid-catalyzed ring-opening of this compound generates allylic alcohols, which are trapped via Mitsunobu reactions or epoxidation. Monitoring via -NMR (disappearance of cyclopropane signals at δ 1.2–1.5 ppm) and GC-MS confirms intermediates. Kinetic studies (Arrhenius plots) reveal activation energies ~25 kcal/mol for ring-opening in HCl/MeOH .
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